molecular formula C14H9NO2 B3118834 7-Phenylisatin CAS No. 242792-95-6

7-Phenylisatin

Cat. No.: B3118834
CAS No.: 242792-95-6
M. Wt: 223.23 g/mol
InChI Key: JBLPOKSPLRNMDC-UHFFFAOYSA-N
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Description

7-Phenylisatin, also known as 1-Phenylisatin, is a derivative of isatin, a heterocyclic compound with the molecular formula C14H9NO2. It is characterized by a phenyl group attached to the nitrogen atom of the isatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Phenylisatin can be synthesized through various methods. One common approach involves the reaction of isatin with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Phenylisatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of this compound can yield 7-Phenyl-2,3-dihydroindole.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Phenylisatin has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenylisatin involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also interacts with viral proteins, inhibiting their function and preventing viral replication . The compound’s binding to transport proteins like bovine serum albumin affects its distribution and bioavailability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Isatin: The parent compound of 7-Phenylisatin, known for its diverse biological activities.

    5-Nitroisatin: A derivative with enhanced anticancer properties due to the presence of a nitro group.

    N-Phenylisatin: Similar to this compound but with the phenyl group attached to the nitrogen atom.

Uniqueness of this compound

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, improving its interaction with hydrophobic pockets in proteins. This structural feature contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-phenyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-7-10(12(11)15-14(13)17)9-5-2-1-3-6-9/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPOKSPLRNMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444752
Record name 7-Phenylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242792-95-6
Record name 7-Phenylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared according to the procedure described by Lisowski et al. J. Org. Chem., 2000, 65, 4193. To a 1 L 3-necked round-bottomed flask fitted with a reflux condenser were added intermediate 6 (2.0 g, 7.33 mmol) and tetrakis[triphenylphosphine]palladium (0.424 g, 0.367 mmol), followed by 225 mL 1,2-dimethoxyethane. The atmosphere in the reaction vessel was made inert by opening to vacuum, then to a positive pressure of nitrogen (3×). Phenylboronic acid (Aldrich, 0.983 g, 8.06 mmol) and a solution of sodium bicarbonate (1.23 g, 14.7 mmol) in 225 mL water were added, and the evacuation/nitrogen procedure repeated one more time. The reaction mixture was then refluxed until t.l.c. (10% ethyl acetate in dichloromethane) showed complete disappearance of 7-iodoisatin (1-2 hours). After cooling to room temperature, the 1,2-dimethoxyethane was removed under reduced pressure. The residue was diluted with 1M aqueous hydrochloric acid and extracted into ethyl acetate (3×). The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to give crude 7-phenylisatin 7.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[triphenylphosphine]palladium
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
225 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

This compound was synthesized by the procedure described above for Compound 2, reacting 7-ethyl-1H-indole-2,3-dione (1.00 g, 5.71 mmol) with intermediate 2 (1.62 g, 7.14 mmol). The crude acid was purified as described above for Compound 3 to give product as a bright yellow powder (Compound 7, 0.488 g, 25% yield): 1H NMR (400 MHz, DMSO-D6) δ 1.21 (t, J=7.5 Hz, 3H) 3.11 (q, J=7.3 Hz, 2H) 4.32 (s, 2H) 7.34 (s, 4H) 7.40 (d, J=7.1 Hz, 1H) 7.46 (t, 1H) 8.32 (d, J=8.1 Hz, 1H); HRMS (ESI+) calcd for C19H17ClNO3 (MH+) 342.0892, found 342.0890.
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.62 g
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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